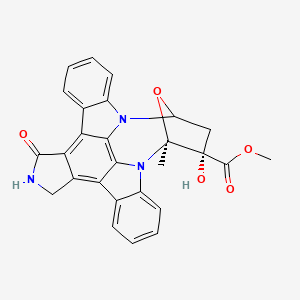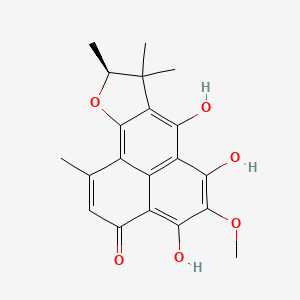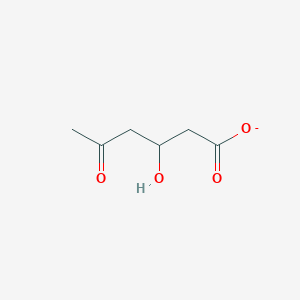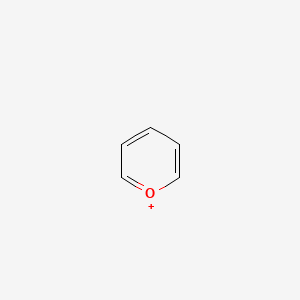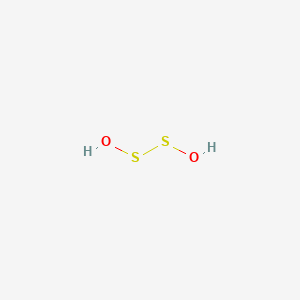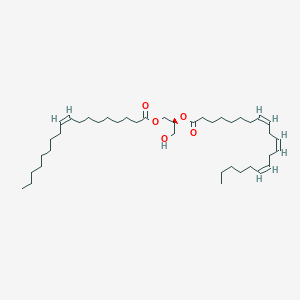
1-(9Z-octadecenoyl)-2-(8Z,11Z,14Z-eicosatrienoyl)-sn-glycerol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DG(18:1(9Z)/20:3(8Z, 11Z, 14Z)/0:0)[iso2], also known as 1-oleoyl-2-homo-gamma-linolenoyl-sn-glycerol or DAG(18:1/20:3), belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(18:1(9Z)/20:3(8Z, 11Z, 14Z)/0:0)[iso2] is considered to be a diradylglycerol lipid molecule. DG(18:1(9Z)/20:3(8Z, 11Z, 14Z)/0:0)[iso2] is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(18:1(9Z)/20:3(8Z, 11Z, 14Z)/0:0)[iso2] has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, DG(18:1(9Z)/20:3(8Z, 11Z, 14Z)/0:0)[iso2] is primarily located in the membrane (predicted from logP). In humans, DG(18:1(9Z)/20:3(8Z, 11Z, 14Z)/0:0)[iso2] is involved in phosphatidylethanolamine biosynthesis pe(18:1(9Z)/20:3(8Z, 11Z, 14Z)) pathway and phosphatidylcholine biosynthesis PC(18:1(9Z)/20:3(8Z, 11Z, 14Z)) pathway. DG(18:1(9Z)/20:3(8Z, 11Z, 14Z)/0:0)[iso2] is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(18:1(9Z)/20:3(8Z, 11Z, 14Z)/20:4(5Z, 8Z, 11Z, 14Z)) pathway, de novo triacylglycerol biosynthesis TG(18:1(9Z)/20:3(8Z, 11Z, 14Z)/22:5(7Z, 10Z, 13Z, 16Z, 19Z)) pathway, de novo triacylglycerol biosynthesis TG(18:1(9Z)/20:3(8Z, 11Z, 14Z)/20:1(11Z)) pathway, and de novo triacylglycerol biosynthesis TG(18:1(9Z)/20:3(8Z, 11Z, 14Z)/18:4(6Z, 9Z, 12Z, 15Z)) pathway.
1-oleoyl-2-(8Z,11Z,14Z-eicosatrienoyl)-sn-glycerol is a 1,2-diacyl-sn-glycerol in which the acyl groups at positions 1 and 2 are specified as oleoyl and 8Z,11Z,14Z-eicosatrienoyl respectively. It has a role as a mouse metabolite. It derives from an oleic acid and an all-cis-icosa-8,11,14-trienoic acid.
Scientific Research Applications
Catalysis and Synthesis
The development of solid catalysts based on mesostructures like MCM-41 for the synthesis of fatty acid esters of polyols, including glycerol derivatives, presents a significant advancement in the production of nonionic surfactants used in various industries. These solid catalysts offer a more selective and environmentally friendly alternative to traditional processes, reducing by-products and energy demand (Márquez-Álvarez et al., 2004).
Renewable Chemicals from Glycerol
Glycerol, a by-product of biodiesel production, can be transformed into valuable C3 chemicals like acrolein, lactic acid, 1,3-dihydroxyacetone, 1,3-propanediol, and allyl alcohol through heterogeneous catalytic processes. This approach not only utilizes a renewable resource but also contributes to the sustainability and economic viability of the biodiesel industry by producing atomically efficient and environmentally friendly chemicals (Wang et al., 2019).
Glycerol in Wine Production
The yeast Saccharomyces cerevisiae produces glycerol as a by-product of ethanol fermentation in wine, contributing to the beverage's smoothness and viscosity. Understanding the metabolic pathways of glycerol synthesis in yeast opens the door to enhancing glycerol levels in wine through culture condition manipulation or genetic and molecular engineering, potentially leading to wines with desired sensory properties (Scanes et al., 2017).
Bio-based Coatings
The use of renewable resources like plant proteins and vegetable oils in coatings technology represents a shift towards more sustainable and environmentally friendly products. Specifically, the application of modified wheat gluten and vegetable oils with high contents of reactive fatty acids in coatings systems highlights the potential of bio-based materials in developing solvent-free paints and coatings with adjustable properties (Derksen et al., 1996).
Microbial Glycerol Production
Microbial fermentation has been recognized as a viable method for glycerol production, especially using osmotolerant yeasts. Advances in this area, including the development of strains capable of producing high glycerol concentrations with efficient yields and productivities, underscore the potential of fermentation as an alternative to chemical synthesis, particularly in regions with limited access to petrochemical feedstocks (Wang et al., 2001).
Glycerol Conversion to Olefins
The conversion of glycerol to olefins presents a sustainable and environmentally friendly approach to producing green olefins from renewable resources. This technology, though in its nascent stages, holds promise for reducing the reliance on petrochemicals and enhancing the value of glycerol, a by-product of the biodiesel industry (Zakaria et al., 2013).
properties
Product Name |
1-(9Z-octadecenoyl)-2-(8Z,11Z,14Z-eicosatrienoyl)-sn-glycerol |
|---|---|
Molecular Formula |
C41H72O5 |
Molecular Weight |
645 g/mol |
IUPAC Name |
[(2S)-1-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] (8Z,11Z,14Z)-icosa-8,11,14-trienoate |
InChI |
InChI=1S/C41H72O5/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(44)46-39(37-42)38-45-40(43)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h11,13,17-19,21-22,24,39,42H,3-10,12,14-16,20,23,25-38H2,1-2H3/b13-11-,19-17-,21-18-,24-22-/t39-/m0/s1 |
InChI Key |
LRJPBKAIKLUOIQ-MBIZCETBSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCC/C=C\C/C=C\C/C=C\CCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCC=CCC=CCC=CCCCCC |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



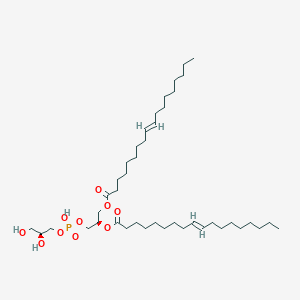
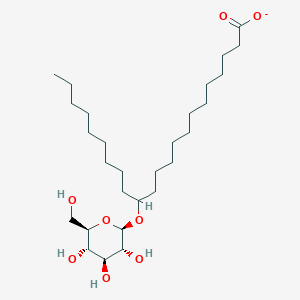
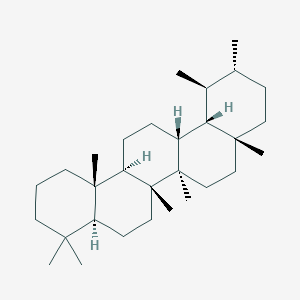
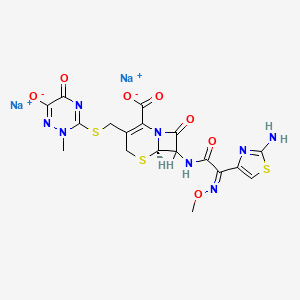
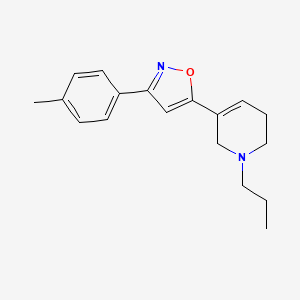
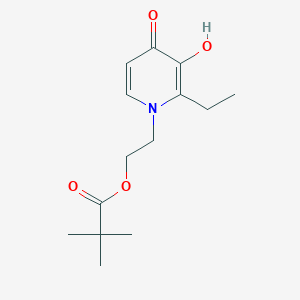
![(15S,16S,18R)-16-(hydroxymethyl)-16-methoxy-15-methyl-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaen-3-one](/img/structure/B1242786.png)
![Methyl (2S,3S)-3-(4-chloro-3-methylphenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1242787.png)
